Established Utility in PCSK9 Inhibitor Synthesis vs. Structurally Simpler Analogs
1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one is specifically documented as a reactant in the synthesis of a key intermediate for PCSK9 inhibitors, as detailed in patent WO2020150473 [1]. Its value is linked to this demonstrated pathway for generating potent therapeutic leads (e.g., compounds with Kd < 200 nM for PCSK9) [2]. In contrast, simpler, widely available analogs like 2-bromopyrazine (CAS 56423-63-3) or 2-amino-5-bromopyrazine (CAS 59489-71-3) lack the pyrrolidinone moiety, which is a critical pharmacophoric element. They are primarily used as general-purpose building blocks and are not directly cited in the convergent synthesis of advanced PCSK9 leads, requiring additional synthetic manipulation to achieve the same molecular complexity. This represents a clear, application-specific differentiator for procurement teams targeting cardiovascular drug discovery.
| Evidence Dimension | Documented Application in Convergent Synthesis of Advanced Pharmaceutical Leads |
|---|---|
| Target Compound Data | Key intermediate in PCSK9 inhibitor synthesis (patent WO2020150473) |
| Comparator Or Baseline | 2-bromopyrazine; 2-amino-5-bromopyrazine: Used as general building blocks, no documented role in convergent PCSK9 inhibitor synthesis |
| Quantified Difference | Qualitative: Documented pathway vs. no documented pathway for lead molecule assembly. |
| Conditions | Literature and patent analysis. |
Why This Matters
For a project aiming to synthesize or optimize PCSK9 inhibitors, procuring this specific intermediate directly enables a patent-validated synthetic route, saving months of synthetic chemistry effort.
- [1] Molaid. Reaction Information for 1-(5-bromopyrazin-2-yl)pyrrolidin-2-one citing patent WO2020150473. View Source
- [2] BindingDB. Data for BDBM537925, a PCSK9 inhibitor from patent US11248001, showing Kd < 200 nM. View Source
